molecular formula C7H10N2O B083849 2-Methoxy-4,6-dimethylpyrimidine CAS No. 14001-61-7

2-Methoxy-4,6-dimethylpyrimidine

Cat. No. B083849
CAS RN: 14001-61-7
M. Wt: 138.17 g/mol
InChI Key: NVYFQSOCGYVXQR-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.16700 .


Synthesis Analysis

The synthesis of 2-Methoxy-4,6-dimethylpyrimidine has been reported in several studies . For instance, one study reported the synthesis of 2-Methoxy-4,6-dimethylpyrimidine by cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) using a Lewis acidic ionic liquid catalyst .


Chemical Reactions Analysis

The chemical reactions involving 2-Methoxy-4,6-dimethylpyrimidine have been studied . For example, one study reported the reaction of 2-Methoxy-4,6-dimethylpyrimidine with chlorine in the presence of potassium hydrogen difluoride .

Scientific Research Applications

Synthesis of Curcumin Analogs

2-Methoxy-4,6-dimethylpyrimidine is used in the synthesis of curcumin analogs. A novel curcumin analog, namely 2-chloro-4,6-bis {(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine (compound 7), was synthesized by a three-step reaction. The condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step .

Metal Complexes with Pyrimidine Derivative Ligand

2-Methoxy-4,6-dimethylpyrimidine is used in the synthesis of metal (II) complexes. These complexes have been synthesized and characterized by physico-chemical and different spectral techniques. The synthesized complexes have remarkable antimicrobial agents .

Recovery of Various Metal Ions

2-Methoxy-4,6-dimethylpyrimidine is used in the recovery of various metal ions, including gold, silver, platinum, palladium, and copper .

Biological, Pharmaceutical, and Agrochemical Fields

4,6-Dimethyl-2-(methylsulfonyl)pyrimidine, a derivative of 2-Methoxy-4,6-dimethylpyrimidine, is widely used in biological, pharmaceutical, and agrochemical fields .

Synthesis and Growth of New Organic Compounds

2-Methoxy-4,6-dimethylpyrimidine is used in the synthesis and growth of new organic compounds. For example, it is used in the formation of a closed dimer with an ({R}_ {2}^ {2}) (8) graphset motif through a pair of N4–H4A…N3 hydrogen bonds .

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-4,6-dimethylpyrimidine, suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methoxy-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYFQSOCGYVXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465627
Record name 2-Methoxy-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,6-dimethylpyrimidine

CAS RN

14001-61-7
Record name 2-Methoxy-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-methoxy-4,6-dimethylpyrimidine synthesized from a relevant pyrimidine precursor according to the research?

A1: The research article [] describes a method for synthesizing 2-methoxy-4,6-dimethylpyrimidine from 4,6-dimethylpyrimidine-2-sulphonyl fluoride. This sulfonyl fluoride derivative is reacted with methoxide ion, leading to the displacement of the sulfur-containing group and the introduction of the methoxy group at the 2-position of the pyrimidine ring. The reaction rate is influenced by the presence and position of the methyl substituents on the pyrimidine ring.

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